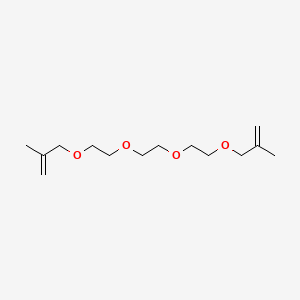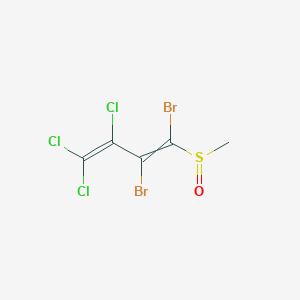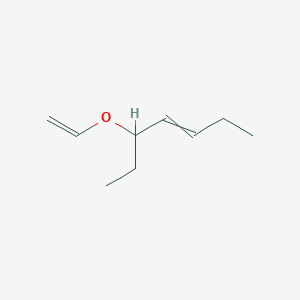
2,15-Dimethyl-4,7,10,13-tetraoxahexadeca-1,15-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,15-Dimethyl-4,7,10,13-tetraoxahexadeca-1,15-diene is an organic compound with the molecular formula C12H22O4 It is a member of the tetraoxahexadeca family, characterized by the presence of multiple ether linkages within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,15-Dimethyl-4,7,10,13-tetraoxahexadeca-1,15-diene typically involves the reaction of allyl alcohol with triethylene glycol in the presence of a strong acid catalyst. The reaction proceeds through a series of etherification steps, resulting in the formation of the desired compound. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems helps maintain precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,15-Dimethyl-4,7,10,13-tetraoxahexadeca-1,15-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether linkages, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Substitution: Alkylated derivatives
Wissenschaftliche Forschungsanwendungen
2,15-Dimethyl-4,7,10,13-tetraoxahexadeca-1,15-diene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ether linkages.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2,15-Dimethyl-4,7,10,13-tetraoxahexadeca-1,15-diene involves its interaction with molecular targets through its ether linkages. These interactions can lead to the formation of stable complexes with other molecules, influencing various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, allowing it to participate in redox reactions within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,7,10,13-Tetraoxahexadeca-1,15-diyne
- 2,15-Dihydroxy-5,8,11-trimethyl-4,7,10,13-tetraoxahexadecane-1,16-diyl
Comparison
Compared to similar compounds, 2,15-Dimethyl-4,7,10,13-tetraoxahexadeca-1,15-diene is unique due to its specific arrangement of ether linkages and the presence of methyl groups at positions 2 and 15. This structural uniqueness imparts distinct chemical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
91520-52-4 |
|---|---|
Molekularformel |
C14H26O4 |
Molekulargewicht |
258.35 g/mol |
IUPAC-Name |
2-methyl-3-[2-[2-[2-(2-methylprop-2-enoxy)ethoxy]ethoxy]ethoxy]prop-1-ene |
InChI |
InChI=1S/C14H26O4/c1-13(2)11-17-9-7-15-5-6-16-8-10-18-12-14(3)4/h1,3,5-12H2,2,4H3 |
InChI-Schlüssel |
OHECKARXXLDQAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)COCCOCCOCCOCC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N-Diphenyl-4-[(Z)-(4-phenyl-2H-1,3-dithiol-2-ylidene)amino]aniline](/img/structure/B14363699.png)

![1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene](/img/structure/B14363713.png)





![1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane](/img/structure/B14363753.png)


